molecular formula C14H13ClN4O3S B5380237 4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE

4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE

Cat. No.: B5380237
M. Wt: 352.8 g/mol
InChI Key: WJCOJNWWEJFGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzamide core with a chloro substituent and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of chlorobenzene to form 4-chloronitrobenzene.

    Reduction: The nitro group is then reduced to an amino group, yielding 4-chloroaniline.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Condensation: The final step involves the condensation of the sulfonylated intermediate with a suitable benzamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diaminomethylidene group, in particular, sets it apart from similar compounds and enhances its versatility in chemical synthesis and biological research.

Properties

IUPAC Name

4-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3S/c15-10-3-1-9(2-4-10)13(20)18-11-5-7-12(8-6-11)23(21,22)19-14(16)17/h1-8H,(H,18,20)(H4,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCOJNWWEJFGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.